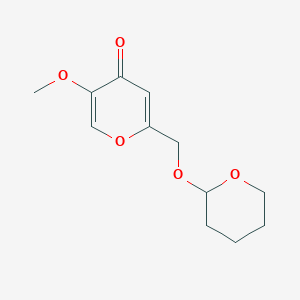

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one" is a chemical entity that appears to be related to pyran-containing structures, which are often found in various synthetic and natural products. Pyrans are heterocyclic compounds with oxygen atoms and have been the subject of numerous studies due to their biological activities and their use in chemical synthesis.

Synthesis Analysis

The synthesis of pyran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been demonstrated through the use of X-ray crystallography to determine the crystal structure of a pyran derivative, which suggests that similar methods could be applied to the synthesis of "5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one" . Additionally, the use of protecting groups such as the methoxytetrahydropyranyl derivative has been explored, which could be relevant in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing one oxygen atom. The structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions. For example, reactions with acid anhydrides have been reported, leading to the formation of different products depending on the reactants and conditions . These reactions are important for modifying the structure of the pyran ring and introducing new functional groups, which can alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The presence of functional groups such as methoxy or hydroxy groups can affect properties like solubility, boiling point, and reactivity. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the stability and crystallization of these compounds . Understanding these properties is essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one has been studied for its role in various synthetic processes and chemical reactions. Georgiadis (1986) detailed the hydrogenolysis of related dihydro-2-disubstituted-2H-pyran-3(4H)-ones, leading to the production of compounds like 3-(aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and others. These compounds are vital in the synthesis of various N-dimethyl, N-isopropyl, and N-oxazolinyl derivatives, showcasing the potential of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one in creating diverse chemical structures (Georgiadis, 1986).

Potential Antimicrobial and Anticoccidial Activity

Research by Georgiadis (1976) demonstrated that derivatives of similar compounds exhibited antimicrobial and anticoccidial activities. The study involved synthesizing 5-amino derivatives of dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which showed significant activity as coccidiostats and retained this activity upon reduction. This suggests potential applications of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one in the development of new antimicrobial and anticoccidial agents (Georgiadis, 1976).

Pharmaceutical and Biomedical Applications

Drewe et al. (2007) identified compounds related to 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one as potent inducers of apoptosis, highlighting their potential in cancer research and therapy. One such compound exhibited more than 15-fold potency compared to the initial screening hit in inducing apoptosis in cancer cells, suggesting possible applications in developing new anticancer drugs (Drewe et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methoxy-2-(oxan-2-yloxymethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-14-11-8-16-9(6-10(11)13)7-17-12-4-2-3-5-15-12/h6,8,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBWNPVUNXZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)COC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)